molecular formula C8H6BrN3O2 B8672908 6-Bromo-1-methyl-4-nitro-1H-indazole

6-Bromo-1-methyl-4-nitro-1H-indazole

Cat. No.: B8672908
M. Wt: 256.06 g/mol
InChI Key: IOMNZVYNNUWNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-methyl-4-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

6-bromo-1-methyl-4-nitroindazole

InChI

InChI=1S/C8H6BrN3O2/c1-11-7-2-5(9)3-8(12(13)14)6(7)4-10-11/h2-4H,1H3

InChI Key

IOMNZVYNNUWNOS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Bromo-4-nitro-1H-indazole (available from Sinova, 1.05 g, 4.13 mmol) was dissolved in THF (20 ml) and cooled to 0° C. under nitrogen. 60% Sodium hydride in mineral oil (191 mg, 7.57 mmol) was added portion-wise allowing the evolution of gas to subside before adding the next portion. This was left under nitrogen, stirring at 0° C. for 15 mins. Iodomethane (0.298 ml, 4.78 mmol) in THF (5 ml) was added dropwise to the reaction, washing through with further THF (5 ml). The reaction was then allowed to warm to room temperature. The reaction was stirred for 5 h then partitioned between ethyl acetate and water, washing the water with ethyl acetate (x3). The combined organics were washed with brine, dried over magnesium sulphate, filtered and evaporated to dryness. The residue was purified by silica chromatography using a gradient of 0-25% ethyl acetate in cyclohexane, to give the title compound (388 mg).
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1.05 g
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20 mL
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oil
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191 mg
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0.298 mL
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5 mL
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Synthesis routes and methods II

Procedure details

60% Sodium hydride (including 40% liquid paraffin as an additive) (213 mg) was added to a solution of 6-bromo-4-nitro-1H-indazole (901 mg) in DMF (19 ml) in an ice bath. Subsequently, the reaction solution was stirred at 0° C. for 15 minutes, then methyl iodide (0.35 ml) was added, and the reaction solution was allowed to react at room temperature for 11 hours. The reaction solution was poured into water, and the deposited precipitate was filtrated to obtain a crude product. The crude product was purified by column chromatography on silica gel (developing solvent:hexane/ethyl acetate) to obtain 6-bromo-1-methyl-4-nitro-1H-indazole and 6-bromo-2-methyl-4-nitro-2H-indazole as a yellow solid, respectively.
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paraffin
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901 mg
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19 mL
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0.35 mL
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